Mass Spectrometric Identity Confirmation
The target compound exhibits a molecular weight of 395.46 Da (C₂₃H₂₅NO₅) , which is 16 Da higher than the closest non‑hydroxylated analog Fmoc‑cyclohexylglycine (Fmoc‑Chg‑OH, 379.45 Da, C₂₃H₂₅NO₄) [1]. This mass increment corresponds exactly to the replacement of a hydrogen atom with a hydroxyl group, providing an unambiguous MS signature that allows differentiation of the two building blocks even in mixtures or during reaction monitoring.
| Evidence Dimension | Molecular weight (monoisotopic mass) |
|---|---|
| Target Compound Data | 395.46 Da |
| Comparator Or Baseline | Fmoc-cyclohexylglycine (Fmoc-Chg-OH): 379.45 Da |
| Quantified Difference | Δ = +16 Da (corresponding to one oxygen atom) |
| Conditions | Calculated from molecular formulas; verified by LC‑MS in standard peptide characterization workflows. |
Why This Matters
For procurement where multiple Fmoc‑cyclohexane building blocks are handled simultaneously, the distinct mass ensures unambiguous identity verification by LC‑MS, reducing the risk of cross‑contamination or misidentification during peptide assembly.
- [1] American Elements. (2025). N-Alpha-(9-Fluorenylmethoxycarbonyl)-Hexahydro-L-Phenylglycine (Fmoc-Chg-OH), CAS 161321-36-4, Physical Properties. Retrieved from https://www.americanelements.com/161321-36-4.html View Source
